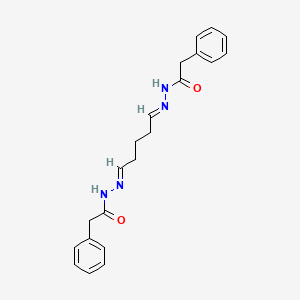![molecular formula C46H76N2O3 B11555792 N-hexadecyl-4-[4-(hexadecylcarbamoyl)phenoxy]benzamide](/img/structure/B11555792.png)
N-hexadecyl-4-[4-(hexadecylcarbamoyl)phenoxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hexadecyl-4-[4-(hexadecylcarbamoyl)phenoxy]benzamide is a complex organic compound that belongs to the class of amides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-hexadecyl-4-[4-(hexadecylcarbamoyl)phenoxy]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:
Formation of Hexadecylamine: Hexadecylamine is synthesized from hexadecyl chloride through a nucleophilic substitution reaction.
Preparation of 4-(Hexadecylcarbamoyl)phenol: This intermediate is formed by reacting hexadecylamine with 4-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Final Coupling Reaction: The final step involves the reaction of 4-(hexadecylcarbamoyl)phenol with 4-bromobenzoyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-hexadecyl-4-[4-(hexadecylcarbamoyl)phenoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the para position relative to the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-hexadecyl-4-[4-(hexadecylcarbamoyl)phenoxy]benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials, such as lubricants and coatings.
Wirkmechanismus
The mechanism of action of N-hexadecyl-4-[4-(hexadecylcarbamoyl)phenoxy]benzamide involves its interaction with specific molecular targets. The long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The aromatic rings can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-hexadecyl-4-hydroxybenzamide: Similar structure but lacks the phenoxy group.
N-hexadecyl-4-(pentyloxy)benzamide: Contains a shorter alkyl chain in the phenoxy group.
N-hexadecyl-4-isopropylbenzamide: Features an isopropyl group instead of the hexadecylcarbamoyl group.
Uniqueness
N-hexadecyl-4-[4-(hexadecylcarbamoyl)phenoxy]benzamide is unique due to its combination of long alkyl chains and aromatic rings, which confer distinct physicochemical properties. Its ability to interact with lipid membranes and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C46H76N2O3 |
|---|---|
Molekulargewicht |
705.1 g/mol |
IUPAC-Name |
N-hexadecyl-4-[4-(hexadecylcarbamoyl)phenoxy]benzamide |
InChI |
InChI=1S/C46H76N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39-47-45(49)41-31-35-43(36-32-41)51-44-37-33-42(34-38-44)46(50)48-40-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-38H,3-30,39-40H2,1-2H3,(H,47,49)(H,48,50) |
InChI-Schlüssel |
QELXEKOUPGXXAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B11555710.png)


![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-2-oxoacetohydrazide](/img/structure/B11555721.png)
![2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol](/img/structure/B11555722.png)
![(1E)-1-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine](/img/structure/B11555727.png)
![2-Amino-6-[(3,4-dichlorobenzyl)sulfanyl]-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B11555738.png)
![2-{(Z)-[(3-methylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B11555745.png)
![N'-[(E)-[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylidene]-2-(naphthalen-2-yloxy)propanehydrazide](/img/structure/B11555751.png)
![2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11555753.png)
![3-[(3-Bromophenyl)amino]-3-(4-chlorophenyl)-1-phenylpropan-1-one](/img/structure/B11555766.png)
![2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11555772.png)

![Hexyl phenyl[(phenylcarbonyl)amino]acetate](/img/structure/B11555778.png)
